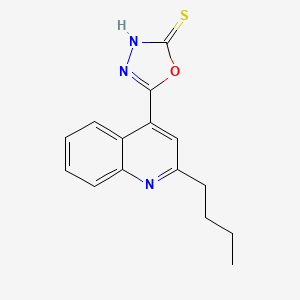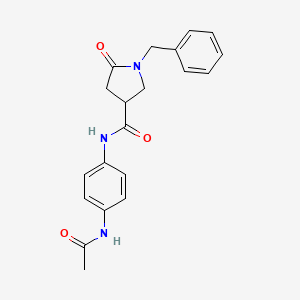![molecular formula C21H26N2O2 B4104665 1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL](/img/structure/B4104665.png)
1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL
Übersicht
Beschreibung
1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core can be alkylated using an appropriate alkyl halide in the presence of a base.
Etherification: The phenol group can be introduced via an etherification reaction using an alkyl halide and a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors for better efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-methylphenoxy)-3-(1H-benzimidazol-1-yl)-2-propanol
- 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
Uniqueness
1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL is unique due to its specific substitution pattern on the phenoxy and benzimidazole rings, which can influence its biological activity and chemical reactivity.
Eigenschaften
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)17-10-9-15(3)21(11-17)25-13-18(24)12-23-16(4)22-19-7-5-6-8-20(19)23/h5-11,14,18,24H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZDKVKIVUISFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(CN2C(=NC3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-Hydroxy-3-(2-methyl-5-propan-2-ylphenoxy)propyl]piperazin-1-yl]-3-(2-methyl-5-propan-2-ylphenoxy)propan-2-ol](/img/structure/B4104585.png)
![2-(5-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B4104590.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104594.png)
![N-[4-(piperidine-1-carbonyl)phenyl]butanamide](/img/structure/B4104595.png)

![2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4104623.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4104631.png)
![N-2-adamantyl-4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4104635.png)

![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4104643.png)
![[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-methoxyphenyl]methanol](/img/structure/B4104645.png)
![2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4104654.png)
![N-ethyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4104661.png)
![2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide](/img/structure/B4104675.png)
